2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have shown promising antibacterial activity. For instance, certain benzothiazole analogs have demonstrated significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in combating bacterial infections (Palkar et al., 2017).
Cancer Research
Analogous compounds have been found to be potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds exhibit robust in vivo efficacy in human lung and colon carcinoma models, suggesting their potential application in cancer treatment (Borzilleri et al., 2006).
Tuberculosis Treatment
Thiazole derivatives, which share structural similarities, have been identified as potent inhibitors of Mycobacterium tuberculosis. These compounds show significant activity against tuberculosis, indicating their potential application in treating this disease (Jeankumar et al., 2013).
Insecticidal Properties
Some benzothiazole and thiazole derivatives have shown potential as insecticidal agents. For instance, certain sulfonamide thiazole derivatives have exhibited significant toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their application in pest control (Soliman et al., 2020).
Antifungal Activity
Compounds related to this compound have been studied for their antifungal properties. For example, synthetic pyrazole derivatives have been effective against various phytopathogenic fungi, underscoring their potential use in antifungal applications (Vicentini et al., 2007).
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-19(13-3-5-15-16(8-13)29-11-28-15)25-21-24-18-14(4-6-17(18)30-21)20(27)23-10-12-2-1-7-22-9-12/h1-3,5,7-9,14H,4,6,10-11H2,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZNIBJIIIZULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CN=CC=C3)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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